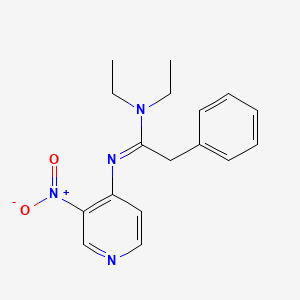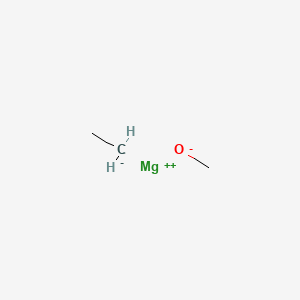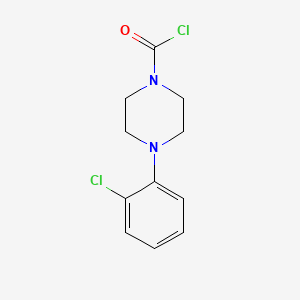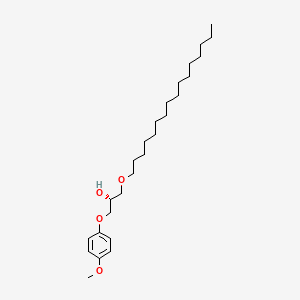![molecular formula C22H45Cl3Si2 B12547697 Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane CAS No. 143257-37-8](/img/structure/B12547697.png)
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane: is a chemical compound characterized by its unique structure, which includes a trichlorosilane group attached to a long-chain hydrocarbon with a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane typically involves the reaction of a long-chain alkene with trichlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to a hydrosilane.
Substitution: The trichlorosilane group can be substituted with other functional groups, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, hydrosilanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane involves its ability to form strong bonds with various substrates through the trichlorosilane group. This allows for the modification of surfaces and the creation of new materials with enhanced properties. The molecular targets and pathways involved include interactions with hydroxyl groups, amines, and other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler compound with similar reactivity but lacking the long hydrocarbon chain.
Trimethylsilyl Chloride: Another related compound used in organic synthesis.
Hexamethyldisilazane: Used for similar applications but with different reactivity and properties.
Uniqueness
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane is unique due to its combination of a trichlorosilane group and a long-chain hydrocarbon with a trimethylsilyl group. This structure provides distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
143257-37-8 |
|---|---|
Molecular Formula |
C22H45Cl3Si2 |
Molecular Weight |
472.1 g/mol |
IUPAC Name |
trichloro(19-trimethylsilylnonadec-18-enyl)silane |
InChI |
InChI=1S/C22H45Cl3Si2/c1-26(2,3)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-27(23,24)25/h19,21H,4-18,20,22H2,1-3H3 |
InChI Key |
ILVDDPSCJBYTML-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
![(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B12547637.png)




![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
![5-Methyl-3-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B12547660.png)
![2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12547665.png)

![3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12547670.png)
![1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12547685.png)
